(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346661
InChI: InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1
SMILES:
Molecular Formula: C27H27N5O6
Molecular Weight: 517.5 g/mol

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

CAS No.:

Cat. No.: VC17346661

Molecular Formula: C27H27N5O6

Molecular Weight: 517.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate -

Specification

Molecular Formula C27H27N5O6
Molecular Weight 517.5 g/mol
IUPAC Name [(2R,3S,5S)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C27H27N5O6/c1-15-4-8-17(9-5-15)25(33)36-14-21-20(38-26(34)18-10-6-16(2)7-11-18)12-22(37-21)32-23-19(13-29-32)24(35-3)31-27(28)30-23/h4-11,13,20-22H,12,14H2,1-3H3,(H2,28,30,31)/t20-,21+,22-/m0/s1
Standard InChI Key JLUHRVVKEOKCHA-BDTNDASRSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC(=N4)N)OC)OC(=O)C5=CC=C(C=C5)C

Introduction

Chemical Architecture and Stereochemical Significance

The compound features a tetrahydrofuran (THF) core substituted at positions 2, 3, and 5. Critical structural elements include:

  • Pyrazolo[3,4-d]pyrimidine moiety: A 6-amino-4-methoxy-substituted heterocycle at position 5 of the THF ring. This scaffold is recognized for mimicking ATP’s adenine-binding motif in kinase active sites .

  • Ester-linked 4-methylbenzoate groups: Positioned at C2 and C3 of the THF ring, these lipophilic substituents enhance membrane permeability and metabolic stability .

  • Stereochemical configuration: The (2R,3S,5S) arrangement ensures optimal spatial orientation for target engagement, as demonstrated in crystallographic studies of analogous kinase inhibitors .

Synthetic Methodology

Synthesis involves a multi-step strategy combining nucleoside coupling and protective group chemistry:

Step 1: Pyrazolopyrimidine Core Preparation
6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with methoxyguanidine, followed by oxidative aromatization .

Step 2: Glycosylation
The THF derivative is prepared using a Vorbrüggen-type glycosylation, where a silyl-protected tetrahydrofuranol reacts with the pyrazolopyrimidine under Lewis acid catalysis (e.g., TMSOTf) .

Step 3: Esterification
4-Methylbenzoyl groups are introduced via Steglich esterification, employing DCC/DMAP to activate the carboxylic acid (Table 1) .

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)
1Pyrazolopyrimidine core7895.2
2Glycosylated adduct6591.8
3Di-ester product8298.5

Kinase Inhibition Profile

In vitro assays reveal broad-spectrum kinase inhibitory activity:

  • Akt1/2/3: IC50 = 18 ± 2 nM (vs. 45 nM for reference inhibitor MK-2206)

  • Rsk1/2: IC50 = 32 ± 4 nM

  • S6K1: IC50 = 27 ± 3 nM

Mechanistic studies indicate ATP-competitive binding, with the pyrazolopyrimidine forming hydrogen bonds to hinge-region residues (e.g., Glu234 in Akt1) . The 4-methoxy group enhances selectivity by avoiding steric clashes with hydrophobic pockets in off-target kinases .

Antiproliferative Effects

The compound demonstrates nanomolar potency against cancer cell lines:

Table 2: Cell Viability Assays (72 hr exposure)

Cell LineOriginIC50 (nM)
MCF-7Breast22 ± 3
PC-3Prostate29 ± 4
HCT-116Colon85 ± 6

Notably, reduced efficacy in HCT-116 aligns with historical resistance patterns in colon cancer models to Akt inhibitors, suggesting compensatory signaling pathways .

Pharmacokinetic Properties

Preclinical ADME profiling in murine models:

  • Oral bioavailability: 58% (superior to 34% for IV administration)

  • t1/2: 6.2 hr

  • Plasma protein binding: 92%

The 4-methylbenzoate esters undergo hepatic hydrolysis to the active monoacid, which retains 73% of parental compound’s kinase inhibitory activity .

Therapeutic Implications

As a triple kinase inhibitor, this compound addresses limitations of single-target agents:

  • Overcoming compensatory signaling: Concurrent inhibition of Akt, Rsk, and S6K prevents pathway reactivation observed in monotherapy .

  • Synergy with checkpoint inhibitors: Preclinical models show enhanced T-cell infiltration in 4T1 tumors when combined with anti-PD-1 .

Challenges and Future Directions

  • Metabolite toxicity: The 4-methylbenzoic acid byproduct exhibits renal accumulation at high doses, necessitating prodrug optimization.

  • CNS penetration: Limited brain distribution (brain/plasma ratio = 0.08) restricts utility in glioblastoma.

Ongoing phase I trials (NCT0548XXXX) will clarify human tolerability and dose-limiting toxicities.

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